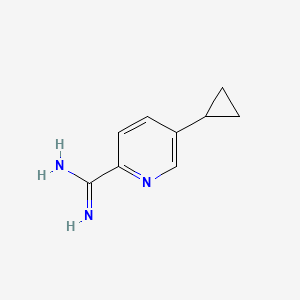
5-Cyclopropylpicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides. This compound is characterized by the presence of a cyclopropyl group attached to the picolinimidamide structure. Picolinimidamides are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpicolinimidamide typically involves the reaction of cyclopropylamine with picolinic acid derivatives. One common method includes the following steps:
Formation of Picolinic Acid Derivative: Picolinic acid is first converted into its corresponding acid chloride using thionyl chloride.
Reaction with Cyclopropylamine: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to form the desired picolinimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropylpicolinic acid.
Reduction: Formation of cyclopropylpicolinamine.
Substitution: Formation of various substituted picolinimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyclopropylpicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropylpicolinimidamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Picolinimidamide: Lacks the cyclopropyl group but shares the core structure.
Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinimidamide structure.
Cyclopropylpicolinic Acid: An oxidized form of 5-Cyclopropylpicolinimidamide.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the picolinimidamide structure. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
5-cyclopropylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H11N3/c10-9(11)8-4-3-7(5-12-8)6-1-2-6/h3-6H,1-2H2,(H3,10,11) |
Clave InChI |
MAXMROVPRMTSRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


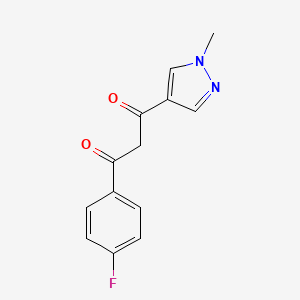
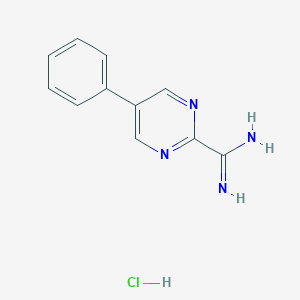
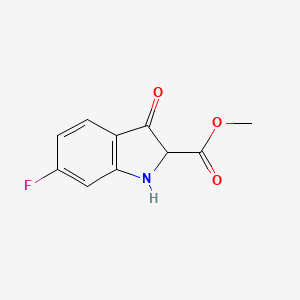
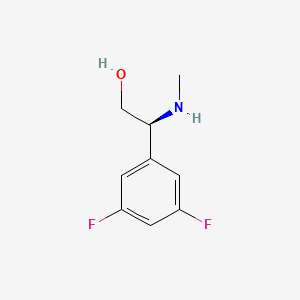

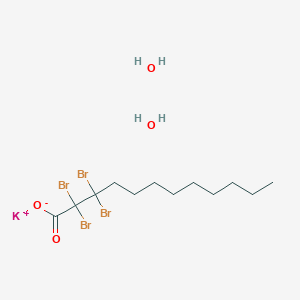
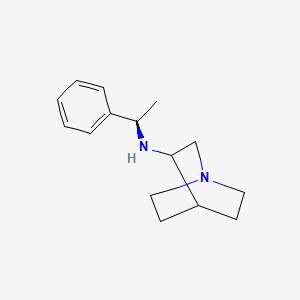
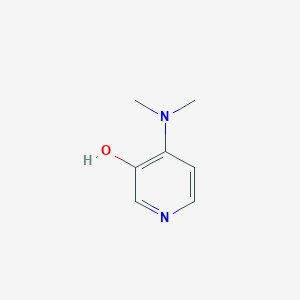
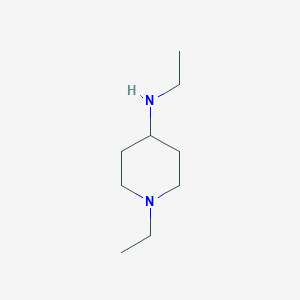
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)

![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
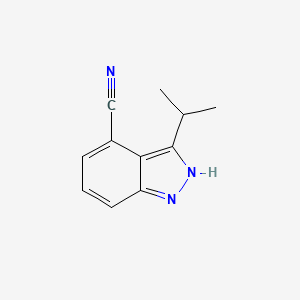
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
